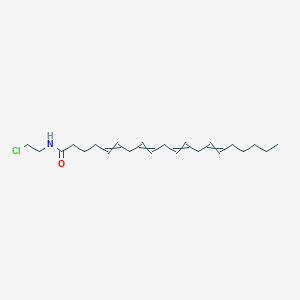

N-(2-chloroethyl)icosa-5,8,11,14-tetraenamide

Description

Chemical Identity and Structural Characterization of N-(2-Chloroethyl)icosa-5,8,11,14-tetraenamide

IUPAC Nomenclature and Systematic Classification

The International Union of Pure and Applied Chemistry (IUPAC) name for this compound is (5Z,8Z,11Z,14Z)-N-(2-chloroethyl)icosa-5,8,11,14-tetraenamide . This systematic name specifies:

- The 20-carbon chain (icosa-) with four double bonds (tetraenamide) at positions 5, 8, 11, and 14.

- The Z (cis) stereochemical configuration of all double bonds, critical for maintaining the compound’s conformational stability.

- The 2-chloroethyl substituent on the amide nitrogen.

The compound belongs to the class of fatty acid amides , characterized by a carboxylic acid derivative in which the hydroxyl group is replaced by an amine. Its classification further places it within the synthetic cannabinoid agonists , distinguished by structural modifications to enhance receptor selectivity.

Molecular Formula and Weight Analysis

The molecular formula of this compound is C22H36ClNO , derived from:

- 22 carbon atoms : 20 from the arachidonic acid chain and 2 from the chloroethyl group.

- 36 hydrogen atoms : Accounting for unsaturation (4 double bonds) and substituents.

- 1 chlorine atom : Located on the ethylamine moiety.

- 1 nitrogen and 1 oxygen atom : From the amide functional group.

The molecular weight is 366.0 g/mol , calculated as follows:

$$

\text{MW} = (22 \times 12.01) + (36 \times 1.008) + (35.45) + (14.01) + (16.00) = 366.0 \, \text{g/mol}

$$

This matches experimental values reported in mass spectrometry studies.

| Component | Contribution to Molecular Weight (g/mol) |

|---|---|

| Carbon (C22) | 264.22 |

| Hydrogen (H36) | 36.29 |

| Chlorine (Cl) | 35.45 |

| Nitrogen (N) | 14.01 |

| Oxygen (O) | 16.00 |

| Total | 366.0 |

Stereochemical Configuration and Isomeric Considerations

The compound exhibits four double bonds in the Z configuration at positions 5, 8, 11, and 14, as confirmed by its synthesis from all-Z arachidonic acid. Key stereochemical features include:

- Planarity of the tetraene system : The conjugated double bonds create a rigid, planar structure that influences receptor binding.

- Chloroethyl group orientation : The 2-chloroethylamine substituent adopts a gauche conformation relative to the amide carbonyl, minimizing steric hindrance.

Isomeric possibilities include:

- Positional isomers : Varying double bond locations (e.g., 6,9,12,15-tetraenamide).

- Stereoisomers : E (trans) configurations at one or more double bonds.

- Structural isomers : Alternative arrangements of the chloroethyl group (e.g., 1-chloroethyl).

However, synthetic routes prioritize the all-Z isomer due to its enhanced CB1 receptor affinity.

Spectroscopic Characterization (NMR, MS, IR)

Nuclear Magnetic Resonance (NMR) Spectroscopy

1H NMR (400 MHz, CDCl3):

13C NMR (100 MHz, CDCl3):

Mass Spectrometry (MS)

- Electrospray Ionization (ESI) :

Infrared (IR) Spectroscopy

Crystallographic Data and Conformational Analysis

No crystallographic studies of this compound have been reported to date. However, conformational predictions based on analogous structures suggest:

- Extended tetraene conformation : The four double bonds adopt a planar, s-cis arrangement, maximizing π-orbital overlap.

- Amide group geometry : The N–H and C=O groups lie trans to each other, stabilized by resonance.

- Chloroethyl group orientation : The Cl atom resides in a staggered position relative to the amide nitrogen, reducing steric strain.

Molecular dynamics simulations indicate that the compound’s flexibility is restricted to rotations around single bonds in the aliphatic chain, while the tetraene system remains rigid.

Properties

Molecular Formula |

C22H36ClNO |

|---|---|

Molecular Weight |

366.0 g/mol |

IUPAC Name |

N-(2-chloroethyl)icosa-5,8,11,14-tetraenamide |

InChI |

InChI=1S/C22H36ClNO/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-22(25)24-21-20-23/h6-7,9-10,12-13,15-16H,2-5,8,11,14,17-21H2,1H3,(H,24,25) |

InChI Key |

SCJNCDSAIRBRIA-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCC=CCC=CCC=CCC=CCCCC(=O)NCCCl |

Origin of Product |

United States |

Preparation Methods

Acid Chloride Intermediate Method

Arachidonic acid is first converted to its acid chloride using thionyl chloride (SOCl₂). The acid chloride then reacts with 2-chloroethylamine to yield ACEA.

Procedure :

-

Activation : Arachidonic acid (1.0 equiv) is dissolved in anhydrous dichloromethane (DCM) under nitrogen. Thionyl chloride (1.2 equiv) is added dropwise at 0°C, and the mixture is stirred at room temperature for 4 hours. The solvent and excess SOCl₂ are removed under reduced pressure.

-

Amidation : The crude acid chloride is dissolved in DCM, and 2-chloroethylamine (1.5 equiv) is added. The reaction is stirred at 25°C for 12 hours. The mixture is washed with aqueous NaHCO₃, dried over MgSO₄, and concentrated.

-

Purification : The residue is purified via silica gel chromatography (hexane:ethyl acetate, 9:1) to isolate ACEA as a pale-yellow liquid.

Key Data :

Active Ester Method Using Dioxopyrrolidin-1-yl Esters

This method, adapted from the synthesis of phospho-anandamide derivatives, uses a dioxopyrrolidin-1-yl ester to activate arachidonic acid.

Procedure :

-

Ester Formation : Arachidonic acid (1.0 equiv) is reacted with N-hydroxysuccinimide (NHS, 1.2 equiv) and N,N'-dicyclohexylcarbodiimide (DCC, 1.2 equiv) in DCM at 0°C for 2 hours. The dicyclohexylurea precipitate is filtered off.

-

Amidation : The NHS ester is reacted with 2-chloroethylamine (1.5 equiv) in DCM at 25°C for 6 hours. The product is extracted with ethyl acetate, washed with brine, and concentrated.

-

Purification : Flash chromatography (hexane:acetone, 8:2) yields ACEA.

Key Data :

Optimization and Challenges

Solvent and Temperature Effects

Byproduct Formation

-

Chloroethylamine Hydrolysis : 2-Chloroethylamine can hydrolyze to ethanolamine under acidic or aqueous conditions, necessitating anhydrous conditions.

-

Double Bond Isomerization : Extended reaction times or high temperatures promote cis-to-trans isomerization, detectable via (loss of coupling constants J = 10–12 Hz).

Analytical Characterization

Spectroscopic Data

| Technique | Key Peaks |

|---|---|

| (400 MHz, CDCl₃) | δ 5.35–5.25 (m, 8H, CH=CH), 3.55 (t, J = 6.4 Hz, 2H, ClCH₂), 2.80 (t, J = 6.0 Hz, 2H, CONHCH₂), 2.35 (t, 2H, COCH₂), 1.25 (m, 10H, CH₂) |

| (100 MHz, CDCl₃) | δ 173.5 (C=O), 130.2–127.8 (CH=CH), 44.3 (ClCH₂), 39.8 (CONHCH₂), 25.6 (COCH₂) |

| HRMS | m/z 392.2481 [M+H]⁺ (calculated: 392.2485) |

Physicochemical Properties

Pharmacological Validation

While beyond synthesis, ACEA’s bioactivity confirms structural integrity:

Chemical Reactions Analysis

Synthetic Pathways and Chemical Reactivity

ACEA contains a polyunsaturated eicosatetraenoyl chain linked to a 2-chloroethylamide group. Key reactions involve:

Amide Bond Formation

The primary synthetic route likely involves coupling arachidonic acid (or its activated ester) with 2-chloroethylamine. A plausible method includes:

-

Activation of the carboxylic acid : Conversion of arachidonic acid to an NHS ester or acid chloride.

-

Nucleophilic substitution : Reaction with 2-chloroethylamine to form the amide bond.

Example Reaction:

This method aligns with protocols used for synthesizing structurally similar amides, such as phospho-anandamide derivatives .

Stability and Degradation

ACEA’s chloroethyl group confers resistance to enzymatic hydrolysis compared to AEA:

The chlorine atom at the ethylamide terminus sterically hinders hydrolysis, enhancing metabolic stability .

Interaction with Biological Targets

ACEA’s reactivity in biological systems is dominated by CB1 receptor binding:

| Parameter | Value | Source |

|---|---|---|

| CB1 Receptor Affinity | High (selective agonist) | |

| CB2 Receptor Affinity | Negligible | |

| Cytotoxic EC50 (MCF-7) | 50.43 µM (resazurin assay) |

Unlike AEA, ACEA does not interact with GPR18 receptors due to its altered metabolism .

Potential Side Reactions

The compound’s unsaturated bonds and chloroethyl group may participate in:

-

Oxidation : Polyunsaturated chains are prone to peroxidation under oxidative conditions.

-

Elimination Reactions : Under basic conditions, β-elimination could release HCl, forming a vinylamide derivative.

Comparative Bioactivity

ACEA exhibits similar anti-proliferative effects to AEA in cancer cell lines but with distinct mechanistic pathways:

| Cell Line | ACEA EC50 (µM) | AEA EC50 (µM) | Significance |

|---|---|---|---|

| MCF-7 | 50.43 | 49.65 | Comparable |

| BT-474 | 45.57 | 74.87 | ACEA more potent |

| SK-BR-3 | 45.31 | 42.99 | ACEA less potent |

Data derived from resazurin viability assays highlight context-dependent efficacy .

Scientific Research Applications

Cannabinoid Receptor Interaction

N-(2-chloroethyl)icosa-5,8,11,14-tetraenamide acts primarily as a selective agonist for the cannabinoid receptor type 1 (CB1). This interaction is crucial for modulating various physiological responses such as pain perception and appetite regulation. Its ability to selectively activate CB1 makes it a candidate for developing analgesics and anti-inflammatory drugs.

Pain Management

Research indicates that this compound may be effective in managing pain, particularly cancer-induced pain. Its mechanisms involve modulation of pain pathways through cannabinoid receptor activation. Studies have shown that similar compounds can influence pain signaling pathways, suggesting that this compound could play a role in therapeutic strategies for pain relief .

Cancer Therapy

The compound's potential in cancer therapy is notable due to its effects on tumor biology and pain modulation. Interaction studies have demonstrated that it can influence cancer cell lines by altering proliferation and cytotoxicity rates. For instance, this compound has been compared with other compounds like anandamide to assess its anti-proliferative effects on various breast cancer cell lines .

Study 1: Interaction with Cancer Cell Lines

A study assessed the effects of this compound on breast cancer cell lines (BT-474 and SK-BR-3). The findings indicated that while the compound exhibited anti-proliferative activity on certain lines (BT-474), it showed increased cytotoxicity on others (SK-BR-3). This variability underscores the importance of receptor interactions in determining the therapeutic efficacy of cannabinoid analogs .

Study 2: Pain Modulation Mechanisms

Another investigation focused on the compound's role in modulating pain pathways. By selectively activating CB1 receptors, this compound demonstrated potential as an analgesic agent. The study highlighted its effectiveness in reducing pain perception in experimental models of cancer-induced pain .

Mechanism of Action

N-(2-chloroethyl)icosa-5,8,11,14-tetraenamide exerts its effects primarily through the activation of cannabinoid receptor 1 (CB1). Upon binding to CB1, it modulates various intracellular signaling pathways, including the inhibition of adenylate cyclase, activation of mitogen-activated protein kinases (MAPKs), and regulation of ion channels . These actions result in altered neurotransmitter release, modulation of immune responses, and changes in cellular metabolism.

Comparison with Similar Compounds

Structural Modifications and Receptor Selectivity

- ACEA vs. Anandamide : Replacing AEA’s 2-hydroxyethyl group with a 2-chloroethyl moiety enhances CB1 selectivity and reduces TRPV1 affinity. Chlorine’s electronegativity likely stabilizes receptor interactions, while eliminating the hydroxyl group avoids TRPV1 activation .

- ACEA vs.

- ACEA vs. NADA : NADA’s dopamine-derived substituent enables dual CB1/TRPV1 activation, contrasting with ACEA’s exclusive CB1 focus .

Pharmacological Effects

- ACEA : Demonstrates potent CB1-dependent analgesia in neuropathic pain models, with minimal off-target effects due to CB2/TRPV1 inactivity .

- AM404 : Reduces inflammatory pain by prolonging AEA activity but lacks direct receptor activation .

- Methanandamide : Increased metabolic stability compared to AEA, making it preferable for in vivo CB1 studies .

Biological Activity

N-(2-chloroethyl)icosa-5,8,11,14-tetraenamide is a synthetic compound that has garnered attention for its biological activity, particularly in relation to the endocannabinoid system. This article explores its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

- Molecular Formula : C22H36ClNO

- Molecular Weight : 366.0 g/mol

- IUPAC Name : this compound

- CAS Number : 91347606

The compound features a chlorinated alkyl chain attached to an eicosanoid backbone, which is significant for its interaction with cannabinoid receptors.

This compound acts primarily as a selective agonist for cannabinoid receptors, particularly CB1 and CB2. Its mechanism involves:

- Receptor Activation : It binds to the CB1 and CB2 receptors, influencing various signaling pathways related to pain modulation and inflammation.

- Impact on Endocannabinoid System : By mimicking natural endocannabinoids like anandamide, it can modulate the activity of these receptors and potentially affect physiological responses such as pain perception and immune function .

Biological Activity

Research indicates that this compound exhibits significant biological effects:

- Anti-inflammatory Properties : It may reduce inflammation by activating CB2 receptors, which are known to play a role in immune response regulation.

- Analgesic Effects : The compound shows promise in pain relief through its action on the central nervous system via CB1 receptor activation.

- Potential in Cancer Therapy : Preliminary studies suggest that it may enhance cytotoxic effects in certain cancer cell lines by modulating receptor interactions .

Study on Cancer Cell Lines

A study evaluated the effects of this compound on various human breast cancer cell lines. The findings indicated:

- Cytotoxic Activity : The compound displayed varying degrees of cytotoxicity across different cell lines (e.g., BT-20, MCF-10A).

- Mechanistic Insights : The study highlighted that the presence of GPR18 receptor was crucial for the observed effects on cancer cell viability .

Comparative Analysis with Anandamide

Comparative studies with anandamide revealed that while both compounds activate cannabinoid receptors:

- Selectivity Shift : this compound showed a preference for CB1 over other receptors compared to anandamide.

- Altered Metabolism : The chlorination prevents its metabolism to N-arachidonoyl glycine, which could influence its therapeutic profile .

Data Summary Table

| Property | Value |

|---|---|

| Molecular Formula | C22H36ClNO |

| Molecular Weight | 366.0 g/mol |

| CAS Number | 91347606 |

| Receptor Affinity | Selective for CB1 and CB2 |

| Biological Activities | Anti-inflammatory, analgesic |

| Research Applications | Cancer therapy |

Q & A

Q. What are the structural determinants of N-(2-chloroethyl)icosa-5,8,11,14-tetraenamide (ACEA) that confer selectivity for cannabinoid receptors?

- Methodological Answer : The chloroethylamide moiety in ACEA replaces the hydroxyethyl group in Anandamide (AEA), a structural modification that enhances CB1 receptor selectivity. Computational modeling and competitive binding assays (e.g., using [³H]-CP55940 displacement) reveal that the chloroethyl group stabilizes hydrophobic interactions with CB1's transmembrane helices, while reducing affinity for CB2 and TRPV1 receptors. Radioligand binding studies (e.g., with HEK293 cells expressing CB1/CB2) should confirm selectivity ratios (CB1 IC₅₀ < 10 nM vs. CB2 IC₅₀ > 1 µM) .

Q. What synthetic protocols are used to prepare this compound?

- Methodological Answer : Synthesis involves coupling arachidonic acid derivatives with 2-chloroethylamine under anhydrous conditions. Key steps:

- Activation of arachidonic acid using N,N-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) in dichloromethane .

- Reaction with 2-chloroethylamine hydrochloride in the presence of triethylamine (TEA) to form the amide bond .

- Purification via flash chromatography (silica gel, hexane/ethyl acetate gradient) and validation by ¹H/¹³C NMR, IR, and high-resolution mass spectrometry (HRMS) .

Q. Which in vitro assays are standard for evaluating ACEA’s activity on cannabinoid receptors?

- Methodological Answer :

- Radioligand Displacement Assays : Use [³H]-SR141716A (CB1) or [³H]-WIN55212-2 (CB2) in membrane preparations from transfected cells. Calculate Kᵢ values using the Cheng-Prusoff equation .

- Functional Assays : Measure cAMP inhibition (CB1 agonism) in CHO-K1 cells via ELISA or FRET-based biosensors. Include controls with CB1 antagonist rimonabant (1 µM) to confirm specificity .

Advanced Research Questions

Q. How can researchers resolve discrepancies in ACEA’s in vitro vs. in vivo efficacy?

- Methodological Answer : Discrepancies may arise from pharmacokinetic factors (e.g., rapid metabolism by FAAH) or off-target effects. Strategies:

- Pharmacokinetic Profiling : Quantify plasma/tissue levels via LC-MS/MS after administration. Compare with in vitro IC₅₀ values .

- Metabolic Stabilization : Co-administer FAAH inhibitors (e.g., URB597) to prolong ACEA’s half-life in vivo .

- Conditional Knockout Models : Use CB1⁻/⁻ mice to isolate receptor-specific effects .

Q. What experimental controls are critical for confirming CB1-specific effects in electrophysiological studies?

- Methodological Answer :

- Pharmacological Controls : Pre-incubate tissues with CB1 antagonist rimonabant (1 µM) or CB2 antagonist SR144528 (1 µM) to block respective receptors .

- Temperature Controls : For TRPV1-related artifacts, conduct parallel experiments at 24°C (inhibits TRPV1 activation) .

- Genetic Controls : Validate results in CB1⁻/⁻ neuronal cultures or tissues .

Q. How does ACEA’s selectivity profile impact experimental design in neuropathic pain models?

- Methodological Answer : ACEA’s CB1 selectivity reduces confounding CB2-mediated immune responses. In rodent neuropathic pain models (e.g., chronic constriction injury):

- Dose Optimization : Administer ACEA (1–10 mg/kg s.c.) with rimonabant co-treatment to establish CB1-dependent analgesia .

- Biomarker Analysis : Quantify downstream targets (e.g., COX-2, iNOS) in sciatic nerve via qPCR or Western blot to link receptor activation to anti-inflammatory effects .

Data Contradiction Analysis

Q. How to interpret conflicting reports on ACEA’s efficacy in TRPV1 activation?

- Methodological Resolution : Contradictions may stem from assay conditions (e.g., calcium flux vs. capsaicin competition). Resolve by:

- Calcium Imaging : Use TRPV1-transfected HEK cells with Fura-2 AM. ACEA (≥10 µM) may activate TRPV1 indirectly via AEA accumulation (blocked by transport inhibitor AM404, 1 µM) .

- Capsaicin Competition : Perform [³H]-resiniferatoxin binding assays to confirm direct vs. indirect TRPV1 modulation .

Methodological Tables

Q. Table 1: Key Synthetic Parameters for ACEA

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.